molecular formula C23H19N3O5S B5404194 4-[(4Z)-4-{[5-(3-ACETYLPHENYL)FURAN-2-YL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZENE-1-SULFONAMIDE

4-[(4Z)-4-{[5-(3-ACETYLPHENYL)FURAN-2-YL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZENE-1-SULFONAMIDE

Cat. No.: B5404194
M. Wt: 449.5 g/mol
InChI Key: GPIZUVSFEOBKQM-BKUYFWCQSA-N
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Description

4-[(4Z)-4-{[5-(3-ACETYLPHENYL)FURAN-2-YL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a furan ring, a pyrazole ring, and a sulfonamide group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4Z)-4-{[5-(3-ACETYLPHENYL)FURAN-2-YL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the furan and pyrazole intermediates. The key steps include:

    Preparation of 3-acetylphenyl furan: This involves the acetylation of phenyl furan using acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Formation of the pyrazole ring: The intermediate is then reacted with hydrazine hydrate to form the pyrazole ring.

    Condensation reaction: The final step involves the condensation of the pyrazole intermediate with benzene sulfonamide under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(4Z)-4-{[5-(3-ACETYLPHENYL)FURAN-2-YL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The ketone group in the pyrazole ring can be reduced to form alcohols.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced pyrazole derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

4-[(4Z)-4-{[5-(3-ACETYLPHENYL)FURAN-2-YL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4Z)-4-{[5-(3-ACETYLPHENYL)FURAN-2-YL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4Z)-4-{[5-(3-ACETYLPHENYL)FURAN-2-YL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZENE-1-SULFONAMIDE is unique due to its combination of a furan ring, a pyrazole ring, and a sulfonamide group, which imparts distinct chemical and biological properties not commonly found in other compounds.

Properties

IUPAC Name

4-[(4Z)-4-[[5-(3-acetylphenyl)furan-2-yl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5S/c1-14-21(23(28)26(25-14)18-6-9-20(10-7-18)32(24,29)30)13-19-8-11-22(31-19)17-5-3-4-16(12-17)15(2)27/h3-13H,1-2H3,(H2,24,29,30)/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIZUVSFEOBKQM-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=CC(=CC=C3)C(=O)C)C4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC=C(O2)C3=CC(=CC=C3)C(=O)C)C4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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